Cefazolin Sodium Hydrate

Description

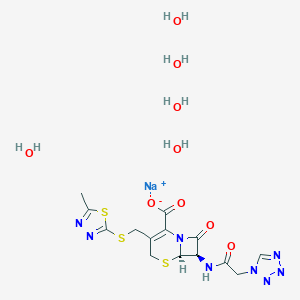

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

115850-11-8 |

|---|---|

Molecular Formula |

C14H23N8NaO9S3 |

Molecular Weight |

566.6 g/mol |

IUPAC Name |

sodium;(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate |

InChI |

InChI=1S/C14H14N8O4S3.Na.5H2O/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;;;;;;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);;5*1H2/q;+1;;;;;/p-1/t9-,12-;;;;;;/m1....../s1 |

InChI Key |

KHQJKXHCWOHDQD-HGUWTHONSA-M |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].O.O.O.O.O.[Na+] |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].O.O.O.O.O.[Na+] |

Origin of Product |

United States |

Polymorphism and Solid State Structural Elucidation of Cefazolin Sodium Hydrate

Crystalline Forms of Cefazolin (B47455) Sodium Hydrate (B1144303) and Anhydrous Cefazolin Sodium

Cefazolin sodium is known to exist in several crystalline forms, including hydrates and an anhydrous state. nih.govresearchgate.netresearchgate.netresearchgate.net These different solid-state forms are referred to as polymorphs and pseudopolymorphs, which can interconvert under specific conditions. frontiersin.org The primary crystalline forms that have been identified are the α-form (pentahydrate), the β-form (sesquihydrate), and a γ-form. nih.govfrontiersin.org In addition to these, amorphous and dehydrated crystalline states can also be produced. researchgate.netgoogle.com

Alpha-Form (Pentahydrate) Characterization

The α-form of cefazolin sodium is a pentahydrate, meaning it incorporates five water molecules per molecule of cefazolin sodium in its crystal lattice. nih.govfrontiersin.org This form is generally considered the most thermodynamically stable under ambient conditions and is the most common form used in pharmaceutical preparations. The chemical stability of the α-form is closely linked to its water content; dehydration to below 4.25 moles of water per mole of cefazolin sodium can lead to destabilization of the crystal lattice. researchgate.netnih.gov

Structurally, the α-form crystal has two symmetry-independent cefazolin sodium molecules in the asymmetric unit. nih.govfrontiersin.orgresearchgate.netnih.gov These molecules are well-ordered within the lattice, which features large solvent tunnels. nih.govfrontiersin.orgresearchgate.net The water molecules within the crystal structure are located in two primary regions: within the large solvent tunnels and in proximity to the sodium ion and the tetrazole moieties of the cefazolin molecule. researchgate.netnih.gov Hydrogen bonding between the cefazolin sodium molecules and the water molecules, as well as between the water molecules themselves, plays a crucial role in maintaining the stable arrangement of the crystal structure. google.com

Different manufacturing processes can result in variations in the crystallization behavior of the α-form, leading to the formation of different polymorphic forms with slight structural differences. nih.govfrontiersin.org For instance, a new hydrate crystal of cefazolin sodium, similar to the α-form, was obtained using an isopropanol-water system. researchgate.netnih.gov While having similar physical and chemical characteristics to the traditional α-form, these variations can exhibit subtle differences in their powder X-ray diffraction (PXRD) patterns. nih.govfrontiersin.org

The α-form exhibits distinct spectroscopic and diffraction profiles. Its powder X-ray diffraction (XRPD) pattern shows characteristic sharp peaks at specific 2θ angles. nih.gov

Table 1: Characteristic X-ray Powder Diffraction (XRPD) Peaks for α-Form Cefazolin Sodium Pentahydrate

| 2θ Angle (°) |

|---|

| 4.8 |

| 5.7 |

| 5.8 |

| 6.3 |

| 10.7 |

| 11.6 |

| 13.5 |

| 14.9 |

| 15.4 |

| 15.9 |

| 16.0 |

| 17.4 |

| 18.7 |

| 19.0 |

| 19.6 |

| 19.8 |

| 20.0 |

| 20.2 |

| 20.8 |

| 21.4 |

| 27.3 |

| 29.5 |

Note: The presence and intensity of peaks can vary slightly between different sources and measurement conditions.

The infrared spectrum of the α-pentahydrate also displays characteristic absorption peaks. google.com

Beta-Form (Sesquihydrate) Characterization

The β-form of cefazolin sodium is a sesquihydrate, containing 1.5 molecules of water per molecule of cefazolin sodium. nih.govfrontiersin.org Another crystalline form, a monohydrate, has also been described and is sometimes referred to as the β-form, though it is distinct from the 1.5 hydrate. google.com The monohydrate form is noted for its stability, as it retains its water of hydration during storage, unlike the pentahydrate which can lose water. google.com The preparation of the monohydrate crystalline form has historically been challenging to achieve with consistency. google.com

Gamma-Form and Amorphous States

A γ-crystal form of cefazolin sodium has also been reported. nih.govfrontiersin.org

In addition to the crystalline forms, cefazolin sodium can exist in an amorphous state. nih.govfrontiersin.org Amorphous solids lack the long-range ordered structure of crystals. This lack of crystallinity is evident in their X-ray diffraction patterns, which show a diffuse halo rather than sharp peaks. nih.gov Amorphous cefazolin sodium can be prepared through methods such as freeze-drying. nih.gov The dehydrated α-form also exhibits reduced crystallinity, showing weak but distinct diffraction peaks compared to the fully hydrated form. nih.gov The hygroscopicity of the amorphous form differs significantly from the crystalline forms; its water content increases linearly with rising relative humidity, and it remains non-crystalline below 56% RH. nih.gov

Spectroscopic and Diffraction Techniques for Polymorph Discrimination and Structural Analysis

A variety of analytical techniques are employed to differentiate between the various solid-state forms of cefazolin sodium and to elucidate their structures. These methods are crucial for ensuring the quality and consistency of the pharmaceutical product.

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy in Cefazolin Sodium Hydrate Structural Studies

Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds. nih.govfrontiersin.orgnih.govresearchgate.net It provides detailed information about the local molecular environment and can detect subtle differences in crystal packing and molecular conformation. nih.gov

13C SS-NMR has been particularly useful in distinguishing between the pentahydrate, sesquihydrate, and amorphous forms of cefazolin sodium. frontiersin.org The spectra of the crystalline forms, such as the pentahydrate and sesquihydrate, show well-resolved, single peaks for each carbon nucleus. frontiersin.org In contrast, the amorphous form exhibits broad resonances due to the distribution of different molecular conformations. frontiersin.org

SS-NMR studies have also revealed the existence of conformational polymorphism in α-cefazolin sodium pentahydrate. nih.gov This means that even within the same crystalline form, the cefazolin molecule can adopt slightly different shapes or orientations. These studies, often combined with theoretical calculations, have identified marker signals in the 13C SS-NMR spectra that indicate the presence of multiple conformations. frontiersin.orgnih.govresearchgate.net The relative proportions of these conformers can vary between batches from different manufacturers, highlighting the sensitivity of SS-NMR to subtle manufacturing-related structural differences. nih.govfrontiersin.orgnih.govresearchgate.net

X-ray Diffraction (XRD) and Powder Diffraction Analysis

X-ray Diffraction (XRD) is a fundamental technique for the analysis of crystalline solids. Powder X-ray Diffraction (PXRD) is the most common XRD method used for characterizing pharmaceutical powders. It provides a unique "fingerprint" for each crystalline form based on the diffraction of X-rays by the crystal lattice.

The different crystalline forms of cefazolin sodium each produce a distinct PXRD pattern. researchgate.net The α-form (pentahydrate) shows sharp diffraction peaks, indicative of a highly crystalline structure. nih.gov In contrast, the dehydrated α-form displays weaker, though still distinct, peaks, signifying a reduction in crystallinity. nih.gov The amorphous form, as expected, produces a diffuse halo pattern with no sharp peaks. nih.gov

PXRD is essential for identifying the specific polymorphic form present in a sample and for detecting the presence of any amorphous content. nih.gov Quantitative methods based on XRD have been developed to determine the degree of crystallinity in cefazolin sodium preparations by measuring the ratio of crystalline to total scattering. These analyses are critical for quality control, as the presence of less stable or different polymorphic forms can impact the drug's performance.

Fourier-Transform Infrared (FTIR) Spectroscopy in this compound Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for characterizing the different solid-state forms of this compound. By detecting the vibrational modes of functional groups within the molecule, FTIR can provide insights into the molecular structure, intermolecular interactions, and the presence of crystalline water. frontiersin.orgnih.gov

Studies have shown that different crystalline forms of Cefazolin sodium, such as the α-pentahydrate and β-sesquihydrate, exhibit distinct FTIR spectra. frontiersin.orgsciengine.com These spectral differences are particularly evident in the regions associated with O-H and N-H stretching vibrations, which are sensitive to the hydrogen bonding environment of water molecules and amide groups within the crystal lattice. sciengine.comresearchgate.net

Temperature-programmed FTIR has been employed to investigate the thermal behavior of Cefazolin sodium pentahydrate. frontiersin.org For instance, changes in the intensity of the νNH(CONH I band) at specific temperatures indicate alterations in intermolecular interactions involving water molecules. frontiersin.org One study noted that for different batches of Cefazolin sodium pentahydrate, this change occurred at slightly different temperatures (71°C vs. 76°C), suggesting subtle variations in their crystal structures. frontiersin.org

The following table summarizes key FTIR absorption bands observed for Cefazolin sodium pentahydrate, providing assignments for the corresponding molecular vibrations. frontiersin.orggoogle.com

| Wavenumber (cm⁻¹) | Band Assignment |

| 3432 (±5) | νOH (crystal water) |

| 3287 (±5) | νNH (CONH) |

| 1761 (±5) | νCO (β-lactam C=O) |

| 1667 (±5) | νNH (CONH I band) |

| 1599 (±5) | νas(COONa) |

| 1540 (±5) | νNH (CONH II band) |

| 1389 (±5) | δCH (CH₃) |

| 1360 | νs(COONa) |

| 1285–1003 | νCN (CONH, C-N) |

| 1239 (±5) | - |

| 1184 (±5) | - |

This table compiles data from multiple sources and provides a general overview of the FTIR spectral characteristics of Cefazolin sodium pentahydrate.

Interconversion Dynamics and Phase Transformations of this compound Crystalline Forms

The various crystalline forms of this compound can undergo interconversion and phase transformations under specific environmental conditions, such as changes in temperature and relative humidity. frontiersin.orgresearchgate.net These transformations are of significant interest as they can impact the stability and pharmaceutical properties of the drug.

Cefazolin sodium is known to exist in several crystalline forms, including the α-crystal (pentahydrate), β-crystal (sesquihydrate), and a γ-crystal, as well as an amorphous form. frontiersin.orgfrontiersin.org The α-pentahydrate can transform into the β-sesquihydrate upon heating, as some of the water molecules are labile and can be lost at elevated temperatures. google.com This dehydration process can lead to instability in the crystal structure. google.com

The hygroscopicity of the different forms also plays a crucial role in their interconversion. The pentahydrate form exhibits a hysteresis effect at certain relative humidity levels (15% and 31% RH), while the amorphous form's water content increases linearly with rising relative humidity. researchgate.net

Freeze-drying (lyophilization) processes can also induce phase transformations. When an aqueous solution of Cefazolin sodium is freeze-dried, annealing the frozen sample can lead to the crystallization of the pentahydrate. nih.gov Subsequent primary drying can then cause the dehydration of this pentahydrate, resulting in a poorly crystalline or amorphous product. nih.gov The final solid-state form in the lyophile is dependent on processing conditions like primary and secondary drying temperatures. nih.gov

Role of Water Molecules in this compound Crystal Lattice and Hydrogen Bonding Networks

Water molecules are integral to the crystal structure of Cefazolin sodium hydrates, playing a crucial role in stabilizing the lattice through extensive hydrogen bonding networks. researchgate.netnih.gov The arrangement and interactions of these water molecules directly influence the solid-state properties of the compound.

In the α-pentahydrate form, the crystal structure contains large solvent tunnels where water molecules are located. frontiersin.orgnih.gov There are two general regions for these water molecules: within the large solvent tunnels and in proximity to the sodium ion and the tetrazole moieties of the drug molecule. nih.govresearchgate.net The molecules of Cefazolin sodium and the crystal water are connected by hydrogen bonds, which are essential for maintaining the stability of the crystalline state. researchgate.netresearchgate.net

Hydration Effects on Crystal Structure and Packing

The level of hydration has a profound effect on the crystal structure and packing of Cefazolin sodium. The α-form of Cefazolin sodium is a pentahydrate, and its stability is dependent on the water content. researchgate.netnih.gov The isomorphic range of water content for the α-form is estimated to be between 3.5 and 5 moles per mole of Cefazolin sodium. researchgate.netnih.gov

Dehydration of the α-form below a critical water content of 4.25 mol/mol leads to destabilization due to the disruption of the hydrogen bonding network within the lattice channels. researchgate.netnih.gov This indicates that a certain level of hydration is necessary to maintain the physical and chemical stability of the crystal. The difference in water activity between different hydrates can be attributed to the size of the water channels within the crystal lattice. nih.gov

Single crystal X-ray crystallography has revealed that the pentahydrate crystallizes with two symmetry-independent molecules in the asymmetric unit, both of which are well-ordered. nih.gov The unit cell contains ten independent water positions, with an average of five water molecules and one sodium ion present. nih.govresearchgate.net

Anisotropic Lattice Contraction During Dehydration Processes

During dehydration, the crystal lattice of this compound can undergo anisotropic contraction. researchgate.netresearchgate.net This phenomenon, where the lattice contracts differently along different crystallographic axes, is related to the specific arrangement and bonding of water molecules within the crystal structure. researchgate.net

The dehydration properties of sodium salts like Cefazolin sodium are linked to the coordination of the sodium ion and the hydrogen bonding of the water molecules. researchgate.netresearchgate.net The anisotropic lattice contraction observed during the removal of water is influenced by the closeness of intermolecular contacts in the hydrated structure. researchgate.netresearchgate.net This structural change highlights the critical role of water in maintaining the specific three-dimensional arrangement of the crystal lattice.

Computational Chemistry Approaches to this compound Conformation and Crystal Packing

Computational chemistry methods have been utilized to investigate the conformation of Cefazolin sodium and to understand the nuances of its crystal packing, particularly in the context of conformational polymorphism. frontiersin.orgfrontiersin.org These theoretical calculations complement experimental techniques like solid-state NMR and X-ray diffraction by providing insights into molecular arrangements and energetics.

Studies have employed modules like CONFORMER and Forcite within the BIOVIA Materials Studio software, using force fields such as COMPASS II, to perform conformational analysis and optimize crystal structures. frontiersin.orgfrontiersin.org These calculations have been used to explore different possible conformations of the Cefazolin sodium molecule within the crystal lattice. frontiersin.org

For example, computational analysis has helped to explain the observation of a shoulder peak for the C-19 carbon in solid-state NMR spectra. frontiersin.orgfrontiersin.org This has been attributed to the existence of a second conformation where an intramolecular hydrogen bond can form. frontiersin.orgfrontiersin.org The calculated crystal-lattice energies for different conformations can be very similar, indicating the possibility of conformational polymorphism in Cefazolin sodium. frontiersin.org These computational approaches are valuable for rationalizing experimental findings and providing a deeper understanding of the subtle structural differences that can arise from different manufacturing processes. frontiersin.orgfrontiersin.org

Chemical Stability and Degradation Pathways of Cefazolin Sodium Hydrate

Factors Influencing Cefazolin (B47455) Sodium Hydrate (B1144303) Chemical Stability

The chemical stability of cefazolin sodium hydrate is a critical aspect that affects its shelf-life and therapeutic performance. Various environmental factors can trigger its degradation.

The presence of water plays a significant role in the stability of solid this compound.

Amorphous vs. Crystalline Forms : Amorphous forms of cephalosporins, including cefazolin, are generally less stable than their crystalline counterparts, and their degradation rates increase with higher water content. researchgate.netresearchgate.net New crystalline forms of this compound have demonstrated better chemical stability than the amorphous powder. researchgate.net

Isomorphic Clathrates : For isomorphic clathrates like the alpha-form of cefazolin sodium pentahydrate, the stability is linked to water content. nih.govresearchgate.net The isomorphic range of water content for this form is estimated to be between 3.5 and 5 moles per mole of cefazolin sodium. nih.govresearchgate.net

Stabilizing and Destabilizing Effects of Water : Dehydration of the alpha-form of cefazolin sodium to below 4.25 mol/mol can destabilize the compound due to the disruption of the hydrogen bonding network. nih.govresearchgate.net This indicates that a certain amount of water is necessary for the physical and chemical stability of the crystal. nih.govresearchgate.net However, increased moisture content can also negatively impact the stability of the monohydrate crystal form at elevated temperatures. researchgate.net The stability of granules containing amoxicillin (B794) and potassium clavulanate, another β-lactam combination, was found to be more closely related to water activity than to the total water content. magtechjournal.com

The rate of cefazolin degradation in aqueous solutions is highly dependent on the pH of the medium.

Optimal pH for Stability : Cefazolin exhibits maximum stability in a pH range of 5.5 to 6.5. nih.gov Outside of this range, the degradation rate increases.

Degradation in Acidic and Alkaline Conditions : The degradation of cefazolin follows pseudo-first-order kinetics and is significantly influenced by both solvolytic and hydroxide (B78521) ion catalysis. nih.gov It is unstable in acidic, alkaline, and neutral aqueous conditions. researchgate.net In acidic conditions (pH 1.6), degradation occurs, and it is even more pronounced under alkaline conditions (pH 11.6), with only 1.3% of the drug remaining after 5 hours at room temperature. nih.gov Forced degradation studies show that an impurity can be formed under acidic conditions (pH 3.5) and upon exposure to UV light. nih.gov Another impurity is formed under basic conditions. nih.gov The degradation rate constant k for penicillin, a related β-lactam antibiotic, was found to be highest under acidic conditions, followed by alkaline, and then neutral conditions. mdpi.com

Buffer Catalysis : Phosphate (B84403) buffer systems have been shown to catalyze the degradation of cefazolin. nih.gov

Temperature is a critical factor affecting the stability of this compound.

General Effects of Temperature : The stability of cefazolin is primarily influenced by storage temperature. ptfarm.plnih.gov Solutions stored at 4°C retain more than 90% of their initial concentration. nih.gov However, at room temperature (21°C to 25°C) and higher temperatures (35°C), degradation is more significant. nih.govnih.gov

Accelerated Degradation Studies : Accelerated isothermal degradation studies have been used to evaluate the stability of solid preparations of cefazolin sodium at temperatures of 37°C, 45°C, and 60°C. scilit.com

Real-World Conditions : In real-world scenarios, such as in elastomeric pumps used for outpatient therapy, the temperature of antibiotic solutions can rise significantly above 25°C, potentially increasing the degradation rate. oup.com Despite this, cefazolin was found to be stable over 24 hours under such conditions. oup.com

Thermal Stress : Under thermal stress at 50°C, cefazolin solution was stable for 24 hours, but after 48 hours, 29.89% of the drug had degraded. bioline.org.br In contrast, β-lactam antibiotics, in general, degrade rapidly at 37°C. nih.gov

Exposure to light, particularly ultraviolet (UV) light, can lead to the degradation of cefazolin.

Direct Photolysis : Cefazolin is susceptible to direct photolysis, with a reported half-life of 0.7 hours under certain experimental conditions. nih.gov

Forced Degradation Studies : Forced degradation studies have shown that exposure to UV light can cause the formation of impurities. nih.govnih.gov One specific impurity was observed at a level of 0.3% after photolytic degradation. nih.gov The degradation was optimized by adjusting the pH to 3.5 and exposing the solution to UV light for about 12 hours. nih.govresearchgate.net

Degradation Products : Photocatalytic degradation of cefazolin can lead to the intramolecular cleavage of the lactam rings, thiadiazole, and tetrazole moieties, which then react with hydroxyl radicals to form smaller species. encyclopedia.pub

Cefazolin is susceptible to both oxidative and hydrolytic degradation.

Oxidative Degradation : Forced degradation studies using 30% hydrogen peroxide have shown that cefazolin is susceptible to oxidation. nih.gov The degradation of cefazolin can involve the oxidation of its thioether moiety. nih.gov Advanced oxidation processes using activated peroxymonosulfate (B1194676) or permanganate (B83412) have been shown to degrade cefazolin, leading to the formation of high molecular weight sulfoxide (B87167) compounds and other intermediates. encyclopedia.pub

Hydrolytic Degradation : Hydrolysis is a major degradation pathway for cefazolin. encyclopedia.pub Upon acid hydrolysis, cefazolin can degrade to cefazoloic acid, which can then form a lactone and undergo further reactions. nih.gov In basic conditions, the hydroxyl group can attack the carbonyl carbon of the β-lactam ring, leading to bond migration and expulsion of the MMTD moiety. nih.gov

Identification and Structural Elucidation of Cefazolin Sodium Degradation Products and Impurities

Several degradation products and impurities of cefazolin sodium have been identified and characterized using various analytical techniques. daicelpharmastandards.com

Forced Degradation Studies : Forced degradation studies under acidic, basic, oxidative, and photolytic conditions have been instrumental in identifying potential degradation products. researchgate.netnih.govnih.gov

Identified Impurities : Two significant impurities, which increase during stability studies, have been isolated and characterized. researchgate.netnih.gov

Impurity-I : Identified as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide, this impurity is formed under acidic and photolytic degradation conditions. researchgate.netnih.gov Its formation involves the hydrolysis of cefazolin to cefazoloic acid, followed by lactone formation, decarboxylation, and expulsion of the cephem nucleus. nih.gov

Impurity-II : Characterized as 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, this impurity is formed under basic degradation. researchgate.netnih.gov Its formation is initiated by the attack of a hydroxyl group on the β-lactam ring, leading to the expulsion of the 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) moiety. nih.gov

Other Degradation Products : Other known impurities and degradation products include the 7-epimer of cefazolin, MMTD, cefazolin lactone, and cefazoloic acid. nih.gov Various intermediates have also been identified from different degradation processes like oxidation, Fenton process, photocatalysis, and sonocatalysis. encyclopedia.pubresearchgate.net

The following table summarizes some of the identified degradation products and impurities of this compound.

| Impurity/Degradation Product | Formation Condition(s) |

| N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) | Acidic and photolytic degradation researchgate.netnih.gov |

| 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) | Base degradation researchgate.netnih.gov |

| 7-epimer of cefazolin | Stress degradation nih.gov |

| 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) | Base degradation, stress degradation nih.gov |

| Cefazolin lactone | Stress degradation nih.gov |

| Cefazoloic acid | Acid hydrolysis, stress degradation nih.gov |

| High molecular weight sulfoxide compounds | Oxidation with activated peroxymonosulfate encyclopedia.pub |

Spectroscopic Characterization of Known and Unknown Impurities

The identification and characterization of impurities in Cefazolin sodium are essential for ensuring its quality and safety. Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions are employed to generate and identify potential degradation products. nih.govsci-hub.senih.gov High-Performance Liquid Chromatography (HPLC) is a primary technique for detecting and separating these impurities. nih.govnih.govmdpi.com

Once isolated, typically through preparative HPLC, a suite of spectroscopic techniques is used to elucidate the structures of these impurities. nih.govnih.govresearchgate.netresearchgate.net These methods include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are vital for determining the molecular weight of impurities and providing fragmentation patterns that offer clues to their structure. nih.govsci-hub.senih.govresearchgate.net For instance, in the characterization of two specific impurities, LC-MS/MS analysis helped identify fragment ions that confirmed the proposed chemical structures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC) NMR are used for the definitive structural elucidation of isolated impurities by providing detailed information about the chemical environment of atoms within the molecule. nih.govnih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify functional groups present in the impurity molecules, such as the absence of the characteristic β-lactam carbonyl stretch in certain degradation products. nih.govnih.gov

Through these methods, several degradation products have been identified and characterized. A study successfully isolated and characterized two previously unreported impurities, designated as Impurity-I and Impurity-II. nih.govnih.govmdpi.com Other known degradation products include the 7-epimer of cefazolin, cefazolin lactone, and cefazoloic acid. nih.govsci-hub.se

Below is a table summarizing the characterization of two novel impurities identified during stability studies.

| Impurity | Systematic Name | Molecular Formula | Key Spectroscopic Findings | Formation Condition |

|---|---|---|---|---|

| Impurity-I | N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide | C₅H₉N₅O₃ | LC-MS/MS (Negative Ion): Major fragment ions at m/z 168, 140, 112 & 69. nih.govsci-hub.se¹H NMR: Absence of signals from the cephem nucleus and the methylmercaptothiadiazole moiety. nih.govsci-hub.se | Acidic and photolytic degradation. nih.govresearchgate.net |

| Impurity-II | 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | Not explicitly stated | ESI-MS (Negative Ion): Deprotonated molecular ion [M-H]⁻ at m/z 339. sci-hub.se¹H NMR: Two singlets at δ 5.49 ppm and δ 5.93 ppm corresponding to geminal olefinic protons. nih.gov | Base degradation. nih.govresearchgate.net |

Proposed Degradation Pathways for Cefazolin Sodium and its Impurities

The degradation of Cefazolin sodium can occur through several complex chemical reactions involving different parts of its molecule. The specific pathway is often dependent on the environmental conditions, such as pH and the presence of light or oxidizing agents. nih.govnih.gov

Thiadiazole Ring Degradation by Desulfuration

One of the key structural features of Cefazolin is the 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group at the C-3 position. The 1,3,4-thiadiazole (B1197879) ring is a component of several clinically used drugs, including Cefazolin. nih.gov This moiety can be cleaved from the cephem nucleus under certain conditions. researchgate.net Studies have shown that in vivo, the heterocyclic thiol, 2-methyl-1,3,4-thiadiazole-5-thiol (MTD), can be released from Cefazolin. researchgate.netnih.gov This degradation involves the breaking of the bond connecting the sulfur of the thiadiazole ring to the cephem core. While the exact mechanism of desulfuration in vitro is complex, it is a recognized degradation pathway. rcees.ac.cn Photocatalytic degradation studies also suggest that cleavage of the thiadiazole ring is a key step in the breakdown of the molecule. researchgate.net

Intermolecular Lipidation of Cephalosporin (B10832234) Nuclei

While specific research focusing solely on the "intermolecular lipidation" of this compound is not extensively detailed in the provided results, the concept can be understood in the broader context of cephalosporin degradation. This pathway would theoretically involve the reaction of the cephalosporin nucleus with lipid molecules, potentially leading to the formation of more complex, lipidated adducts. This type of reaction is not one of the primary, commonly cited degradation pathways like hydrolysis of the β-lactam ring. However, the potential for such reactions exists, particularly in complex biological or formulation matrices, though it is not as well-documented as other degradation routes for Cefazolin. rcees.ac.cn

Advanced Degradation Technologies for Cefazolin Sodium

Given the environmental persistence of antibiotics like Cefazolin, research has focused on advanced oxidation processes (AOPs) to effectively degrade them in water. researchgate.netnih.govmdpi.com These technologies utilize highly reactive species, such as hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful compounds. mdpi.comtandfonline.com

Corona Discharge Plasma Technology for Degradation

Corona discharge plasma is an emerging AOP for water purification. nih.govthierry-corp.com This technology involves generating a plasma by applying a high voltage to an electrode, creating a field of reactive species directly in the water. thierry-corp.comresearchgate.net

A study investigating the degradation of Cefazolin using a nanosecond-pulsed cold atmospheric plasma (NSP-CAP) found the technology to be highly efficient. researchgate.net The process generates reactive oxygen and nitrogen species (RONS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxynitrite (ONOO⁻), which attack and break down the Cefazolin molecule. researchgate.net The degradation efficiency was found to be dependent on factors like pulse voltage and frequency. researchgate.net UPLC/MS analysis of the plasma-treated solutions identified various degradants, confirming the breakdown of the parent compound. researchgate.net Key degradation mechanisms proposed include the cleavage of the β-lactam, thiadiazole, and tetrazole rings. rcees.ac.cn This technology shows significant promise as an effective method for the remediation of water contaminated with Cefazolin. researchgate.net

Table of Compounds

| Compound Name |

|---|

| 7-Aminocephalosporinic acid |

| Cefazoloic acid |

| Cefazolin lactone |

| Cefazolin sodium |

| This compound |

| 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

| 2-methyl-1,3,4-thiadiazole-5-thiol (MTD) |

| N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide |

| Peroxynitrite |

| Singlet oxygen |

| Tetrazole acetic acid |

Sonocatalytic Degradation Processes

Sonocatalysis is an advanced oxidation process (AOP) that utilizes ultrasonic irradiation to degrade chemical pollutants in aqueous solutions. nih.gov The fundamental mechanism involves acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. nih.gov This implosion generates localized hotspots with extreme temperatures and pressures, leading to the pyrolysis of water molecules and the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. nih.govunito.it The presence of a catalyst enhances the generation of these radicals and provides active sites for the degradation reactions to occur.

Research has demonstrated the efficacy of sonocatalysis for the degradation of Cefazolin sodium. One notable study utilized a novel Fe-Cu layered double hydroxide/biochar (Fe-Cu-LDH/BC) nanocomposite as a sonocatalyst. nih.govgoogle.com.pk The investigation into the sonocatalytic performance of this nanocomposite revealed significant degradation of cefazolin under specific experimental conditions. nih.gov A maximum degradation efficiency of 97.6% was recorded within 80 minutes. nih.gov This was achieved using a sonocatalyst concentration of 1.0 g/L, an initial cefazolin concentration of 0.1 mM, and an ultrasonic power of 300 W at a natural pH of 6.5. nih.gov

The concentration of the catalyst was found to be a critical parameter influencing the degradation rate. Research findings show a direct correlation between the catalyst dosage and the efficiency of cefazolin removal.

Table 1: Effect of Fe-Cu-LDH/BC Sonocatalyst Dosage on Cefazolin Degradation

| Catalyst Dosage (g/L) | Degradation Efficiency (%) | Time (min) |

|---|---|---|

| 0.5 | 57.1 | 80 |

| 1.0 | 97.6 | 80 |

| 1.5 | 98.1 | 80 |

This table presents data synthesized from research on the sonocatalytic degradation of 0.1 mM of cefazolin sodium at pH 6.5 with 300 W ultrasonic power. nih.govunito.it

Further studies have explored the impact of adding external oxidants to the sonocatalytic system to potentially enhance the degradation process. The effects of various oxidants, dissolved gases, and scavengers on the degradation of cefazolin have been systematically studied. nih.gov

The proposed sonocatalytic mechanism for cefazolin degradation in the presence of the Fe-Cu-LDH/BC sonocatalyst involves the generation of ROS that attack the cefazolin molecule. nih.gov The mineralization of the cefazolin solution, which refers to the complete conversion of the organic pollutant into inorganic substances like CO2 and H2O, was confirmed through Chemical Oxygen Demand (COD) and Ion Chromatography (IC) analyses. nih.gov The degradation pathway and the formation of intermediate products were investigated using Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.govnih.gov Some of the intermediates generated during the sonocatalysis of cefazolin have been identified, pointing to the cleavage and transformation of the parent molecule. mdpi.comresearchgate.net

The stability and potential for reuse of the sonocatalyst are crucial for practical applications. The Fe-Cu-LDH/BC nanocomposite has shown high stability. nih.gov Reusability tests demonstrated that the catalyst could be used for multiple cycles with only a minor loss in activity; a decrease of approximately 9% in degradation efficiency was observed after five consecutive cycles. nih.govscispace.com

Advanced Analytical Methodologies for Cefazolin Sodium Hydrate Characterization and Quantification

Chromatographic Techniques for Purity Profiling and Impurity Quantification

Chromatographic methods are fundamental in separating Cefazolin (B47455) sodium hydrate (B1144303) from its related substances and degradation products, allowing for accurate purity assessment and impurity quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cefazolin sodium hydrate due to its high resolution, sensitivity, and accuracy. dovepress.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation. A common approach is reversed-phase HPLC, which effectively separates Cefazolin from its more polar or non-polar impurities. scielo.brresearchgate.net

Method validation is performed in accordance with International Conference on Harmonization (ICH) guidelines to ensure the method is suitable for its intended purpose. dovepress.com Key validation parameters include specificity, linearity, range, accuracy, precision (intraday and interday), and robustness. dovepress.comscielo.br Forced degradation studies are also conducted to demonstrate the stability-indicating power of the method, ensuring that all potential degradation products can be separated from the main Cefazolin peak. scielo.br

Several HPLC methods have been developed and validated for the determination of Cefazolin sodium in pharmaceutical formulations. dovepress.comunesp.br These methods often utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as monobasic sodium phosphate) and an organic modifier like acetonitrile (B52724). dovepress.com Detection is typically carried out using a UV detector at a wavelength where Cefazolin sodium exhibits maximum absorbance, such as 254 nm or 270 nm. dovepress.comunesp.br The retention time for Cefazolin sodium is typically short, allowing for rapid analysis. unesp.brnih.gov

Interactive Table: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Hibar® µBondapak® C18 dovepress.com | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) scielo.br | Reverse-phase column nih.gov |

| Mobile Phase | Acetonitrile:Monobasic sodium phosphate (B84403) buffer (17:83) dovepress.com | Purified water:Acetonitrile (60:40 v/v), pH 8 with triethylamine (B128534) scielo.brunesp.br | 10-15% methanol (B129727) in 1% aqueous acetic acid nih.gov |

| Flow Rate | 1.0 mL/min dovepress.com | 0.5 mL/min scielo.brunesp.br | Not specified |

| Detection Wavelength | 254 nm dovepress.com | 270 nm scielo.brunesp.br | Not specified |

| Retention Time | Not specified | 3.6 min scielo.brunesp.br | 3.1 min nih.gov |

| Linearity Range | 5–100 µg/mL dovepress.com | 30-80 µg/mL unesp.br | 1.6 to 200 µg/mL nih.gov |

| Recovery | 98.35%–100.86% dovepress.com | Not specified | Not specified |

| LOD | 12.92 ng/mL dovepress.com | Not specified | Not specified |

| LOQ | 43.09 ng/mL dovepress.com | Not specified | Not specified |

Preparative HPLC for Impurity Isolation

When unknown impurities are detected during routine HPLC analysis, preparative HPLC is employed for their isolation and subsequent structural characterization. nih.govresearchgate.netresearchgate.net This technique utilizes larger columns and higher flow rates compared to analytical HPLC to isolate sufficient quantities of the impurities for spectroscopic analysis. nih.gov

In the case of Cefazolin sodium, preparative HPLC has been successfully used to isolate degradation impurities. nih.gov For instance, two unknown impurities observed in a Cefazolin sodium bulk drug substance were isolated using a YMC-ODS-A C18 column with a mobile phase consisting of a high ratio of water to acetonitrile. nih.govresearchgate.net The fractions containing the isolated impurities were then collected, concentrated, and lyophilized to obtain the pure impurity. nih.govresearchgate.net

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis and identification of Cefazolin sodium. scispace.com It is particularly useful for monitoring organic reactions and for the initial identification of compounds. scispace.com

A TLC-densitometric method has been developed for the determination of Cefazolin. mdpi.comresearchgate.netresearcher.life This method uses silica (B1680970) gel 60F254 plates as the stationary phase and a mixture of chloroform, methanol, and glacial acetic acid (6:4:0.5, v/v/v) as the mobile phase. mdpi.comresearchgate.netresearcher.life The developed plates can be visualized under UV light. scispace.comnih.gov This technique has been validated and shown to be selective, precise, and accurate for the quantification of Cefazolin in pharmaceutical formulations. mdpi.comresearchgate.net

Spectroscopic Techniques for Structural Characterization and Identification

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its impurities.

Mass Spectrometry (LC-MS, LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for determining the molecular weight and fragmentation patterns of this compound and its related substances. nih.govnih.gov These techniques provide valuable information for the identification and structural confirmation of known and unknown impurities. nih.gov

In the analysis of Cefazolin sodium, electrospray ionization (ESI) is a commonly used ionization technique. nih.govnih.gov The mass spectrum of Cefazolin will show a protonated molecular ion [M+H]+. nih.gov However, due to the presence of the sodium salt, sodium adducts such as [M+Na]+ and [M+2Na-H]+ may also be observed. nih.gov

LC-MS/MS has been employed to characterize degradation impurities of Cefazolin sodium. nih.govresearchgate.net By analyzing the fragmentation patterns of the parent ions, the structures of the impurities can be deduced. For example, the absence of a particular fragment ion compared to the parent drug can indicate a modification at that specific part of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, SS-NMR) for Full Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound and its impurities. nih.govnih.gov One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms, allowing for the unambiguous assignment of all signals in the spectra. nih.gov

NMR has been instrumental in characterizing degradation impurities of Cefazolin sodium. nih.govresearchgate.net By comparing the ¹H and ¹³C NMR spectra of an impurity with that of the parent Cefazolin sodium, structural changes can be identified. nih.gov For instance, the absence of signals corresponding to the cephem nucleus and the appearance of new signals can indicate the opening of the β-lactam ring. nih.gov

Solid-state NMR (SS-NMR) is a specialized NMR technique used to study the structure of solid materials. It has been applied to investigate the different crystalline forms (polymorphs) and solvates of Cefazolin sodium pentahydrate. nih.govresearchgate.netresearcher.life ¹³C SS-NMR spectra can distinguish between different solid forms, such as the pentahydrate, sesquihydrate, and amorphous forms, based on differences in their spectral patterns and signal resolutions. nih.govresearchgate.net

Interactive Table: ¹³C NMR Chemical Shifts (δ) for Cefazolin Sodium Pentahydrate

| Peak No. | Chemical Shift (ppm) in DMSO-d6 researchgate.net | Chemical Shift (ppm) SS-NMR researchgate.net |

|---|---|---|

| 2 | 135.0 | 131.3 |

| 3 | 115.9 | 118.0 |

| 4 | 27.5 | 29.4 |

| 6 | 57.9 | 58.7 |

| 7 | 59.4 | 58.7 |

| 8 | 163.5 | 158.4 |

| 9 | 165.0 | 163.2 |

| 10 | 38.0 | 35.7 |

| 12 | 167.0 | 164.6 |

| 14 | 166.4 | 166.2 |

| 17 | 145.7 | 144.3 |

| 19 | 166.6 | 168.0 |

| 20 | 50.1 | 50.9 |

| 21 | 15.1 | 16.9 |

Ultraviolet (UV) Spectroscopy for Quantification and Stability Monitoring

Ultraviolet (UV) spectroscopy is a valuable analytical tool for the quantification and stability assessment of this compound. This technique is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum, and the amount of light absorbed is proportional to the concentration of the substance in a solution. scispace.comresearchgate.net

For identification purposes, the absorption spectrum of a this compound solution is determined. In a 1 in 50,000 solution, it typically exhibits a maximum absorption wavelength (λmax) between 270 nm and 274 nm. nihs.go.jp The spectral profile of a sample can be compared to a reference standard to confirm its identity. scispace.com Studies have shown that the choice of solvent can influence the λmax. For instance, in a 20.0 µg/mL solution, the λmax was observed at 271 nm in purified water, while in methanol it shifted to 273 nm, and in an acidic medium, it was 267 nm. sapub.org

UV spectrophotometry provides a simple, rapid, and reproducible method for quantifying this compound in pharmaceutical preparations, such as powder for injectable solution. sapub.orgscispace.com The method has been validated and shown to be linear over concentration ranges like 8 to 28 µg/mL, with a high correlation coefficient (0.9999). researchgate.netsapub.orgsciepub.com This linearity allows for the accurate determination of the drug's content in routine quality control analysis. sapub.org The technique is considered cost-effective and environmentally friendly as it can use simple solvents like purified water and does not generate significant toxic waste. sapub.orgscispace.com

Stability monitoring is another critical application of UV spectroscopy. By analyzing samples under various stress conditions (e.g., acid, basic, neutral, and photolytic), changes in the UV spectrum can indicate degradation of the this compound molecule. scispace.com This makes it a useful tool in ensuring the quality and efficacy of the final pharmaceutical product. scispace.com

| Solvent | Concentration (µg/mL) | Maximum Absorption Wavelength (λmax) | Absorbance |

|---|---|---|---|

| Purified Water | 20.0 | 271 nm | ~0.5585 |

| Methanol | 20.0 | 273 nm | ~0.6521 |

| 0.1 M Hydrochloric Acid | 20.0 | 267 nm | ~0.4417 |

| 0.1 M Sodium Hydroxide (B78521) | 20.0 | 285 nm | ~0.5221 |

| 1% Phosphate Buffer pH 6 | 20.0 | 271 nm | ~0.5585 |

| 1% Phosphate Buffer pH 8 | 20.0 | 271 nm | ~0.5585 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Polymorph Characterization

Infrared (IR) spectroscopy is a powerful technique for the qualitative analysis of this compound, primarily used for identifying functional groups and characterizing different crystalline forms (polymorphs). The method involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. These absorptions correspond to the vibrational frequencies of the bonds within the molecule, providing a unique "fingerprint."

For functional group analysis, the IR spectrum of this compound is typically obtained using the potassium bromide (KBr) disk method. scispace.comnihs.go.jp The spectrum exhibits characteristic absorption bands that confirm the presence of specific structural components of the molecule. scispace.com Key absorption peaks are observed at wave numbers around 1761 cm⁻¹, 1667 cm⁻¹, 1599 cm⁻¹, 1540 cm⁻¹, and 1389 cm⁻¹. nihs.go.jp These peaks can be correlated to the vibrations of functional groups such as the β-lactam ring, amide groups, and carboxylate groups present in the cefazolin structure. The spectra obtained from a test sample are compared with those of a reference standard to confirm the identity of the compound. scispace.com

Beyond identification, IR spectroscopy is crucial for polymorph characterization. Polymorphism refers to the ability of a substance to exist in two or more crystalline forms, which can have different physicochemical properties. nih.gov Cefazolin sodium is known to exist in different crystal forms, such as the α- and β-forms, as well as dehydrated and amorphous products. researchgate.net IR spectroscopy, particularly in the far-infrared region, is highly effective for discriminating between these polymorphs. nih.gov This region is sensitive to delocalized lattice vibrational modes that arise from intermolecular forces and the packing arrangements in the crystal structure. nih.gov Differences in the IR spectra between various solid-state forms can reveal variations in crystal packing and conformation, which is critical for controlling the manufacturing process and ensuring the consistent quality of the active pharmaceutical ingredient. researchgate.netfrontiersin.org Fourier-Transform Infrared (FT-IR) spectroscopy has also been developed into a validated "green" method for the quantification of cefazolin sodium in lyophilized powder, offering a fast, low-cost, and environmentally friendly alternative for quality control. nih.gov

| Characteristic Absorption Bands (cm⁻¹) |

|---|

| ~1761 |

| ~1667 |

| ~1599 |

| ~1540 |

| ~1389 |

Other Physicochemical Analytical Methods for this compound

Titrimetric Determinations

Titrimetric methods are classical analytical techniques used for the quantitative analysis of this compound. These methods are advantageous because they are often performed without the need for an analytical reference standard, are cost-effective, and use a smaller volume of solvents. researchgate.net Three primary titrimetric methods have been developed and compared for the quality evaluation of cefazolin sodium: acidimetric, non-aqueous, and iodometric titrations. researchgate.netrroij.com

Acidimetric Titration: This method involves dissolving the cefazolin sodium sample, adding a known excess of a standardized base (e.g., 0.1 M sodium hydroxide), and then back-titrating the excess base with a standardized acid (e.g., 0.1 M hydrochloric acid) using an indicator like phenolphthalein. The difference between the initial amount of base and the amount remaining after reaction with cefazolin is used to calculate the drug's content. researchgate.netrroij.com

Non-aqueous Titration: In this procedure, the cefazolin sodium sample is dissolved in a non-aqueous solvent, such as glacial acetic acid. The solution is then titrated with a standardized solution of a strong acid in a non-aqueous medium, like perchloric acid, with the endpoint being determined potentiometrically or with a visual indicator. rroij.com

Iodometric Titration: This method is based on the reaction of cefazolin with iodine. The sample is first treated with sodium hydroxide to hydrolyze the β-lactam ring. Subsequently, an acidic buffer and a known excess of a standardized iodine solution are added. The solution is protected from light to allow the reaction to complete. The excess, unreacted iodine is then titrated with a standardized solution of sodium thiosulphate, using starch mucilage as an indicator. A blank titration is performed, and the difference in titrant volume is used to quantify the cefazolin sodium content. researchgate.netrroij.com Each mL of 0.01 M iodine is equivalent to 4.675 mg of this compound. rroij.com

These titrimetric methods have been shown to be fast, simple, accurate, and suitable for use in the quality control laboratories of pharmaceutical industries. researchgate.net

Capillary Electrophoresis and Fluorimetry

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of cefazolin. Specifically, Capillary Zone Electrophoresis (CZE) has been employed to determine cefazolin in biological samples like plasma and microdialysis samples. nih.gov This method allows for very rapid separations, with analysis times of less than three minutes being achievable by injecting the sample from the short end of the capillary. nih.gov For analysis of biological matrices, which have high ionic strength, sample preparation steps are necessary. This may involve dilution with water for microdialysis samples or a protein removal step using acetonitrile for plasma samples to ensure good peak shape and clean electropherograms. nih.gov The CZE method has been validated with linear calibration curves in ranges suitable for clinical analysis, such as 2-500 µg/mL in plasma. nih.gov

Fluorimetry is another analytical technique mentioned in the literature for the analysis of cefazolin sodium, although it is often grouped with other methods like colorimetry and polarography. researchgate.netresearchgate.net This method relies on the measurement of fluorescence, which is the emission of light by a substance that has absorbed light. For a molecule to be analyzed by fluorimetry, it must either be naturally fluorescent or be derivatized to form a fluorescent compound.

Polarography

Polarography is an electrochemical method of analysis used for the determination of this compound. This technique involves measuring the current that flows as the voltage is varied at a dropping mercury electrode or a static mercury electrode. nih.gov The electrochemical behavior of cefazolin sodium has been studied in Britton-Robinson buffers across a pH range of 2-11 using methods such as DC-polarography and cyclic voltammetry. nih.gov

A validated square-wave adsorptive cathodic stripping voltammetric procedure has been described for the trace determination of cefazolin. nih.gov This highly sensitive method allows for detection and quantification limits as low as 2.6 x 10⁻¹⁰ M and 8.6 x 10⁻¹⁰ M, respectively. nih.gov Another approach involves the preliminary oxidation of cefazolin in a weakly acidic medium to its S,S'-dioxide, followed by its determination using oscillographic polarography. researchgate.net This method has been successfully applied to determine the content of cefazolin in both neat substances and powders for injection. researchgate.net Polarographic methods are advantageous as they can often be applied to pharmaceutical preparations without requiring extensive sample pretreatment or time-consuming extraction steps. nih.gov

pH Determination in Aqueous Solutions for Quality Control

The determination of pH is a fundamental quality control parameter for this compound, particularly for its formulation as a powder for injectable solution. The pH of an aqueous solution of the drug must be within a specified range to ensure its stability, efficacy, and suitability for administration. ptfarm.pl

Official pharmacopeias specify the acceptable pH range for cefazolin sodium solutions. For a solution prepared by dissolving 1.0 g of this compound in 10 mL of water, the pH should typically be between 4.8 and 6.3. nihs.go.jp Other sources may state a range of 4.0 to 6.0 for a 0.1 g/mL solution. scispace.com The pH is determined potentiometrically using a calibrated pH meter. scispace.com Maintaining the pH within this acidic range is critical, as the stability of cefazolin in aqueous solutions is highly dependent on pH. ptfarm.pl Studies have shown that its stability is higher in solutions with an acidic pH, such as 4.5. ptfarm.pl Therefore, routine pH measurement is an essential and straightforward test to confirm the quality of the product and ensure it meets pharmacopeial standards. scispace.com

Molecular Mechanism of Action and Biochemical Interactions of Cefazolin

Inhibition of Bacterial Cell Wall Biosynthesis at the Molecular Level

The primary mechanism of action for cefazolin (B47455) is the inhibition of the final steps in the synthesis of peptidoglycan, an essential polymer that provides structural integrity to the bacterial cell wall. patsnap.comselleckchem.comnih.gov This inhibition is achieved through specific interactions with key enzymes involved in this pathway.

Cefazolin's molecular target is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comwikipedia.orgasm.org These proteins, which include transpeptidases, transglycosylases, and carboxypeptidases, are crucial for the assembly and cross-linking of peptidoglycan strands. patsnap.combiomol.com Cefazolin, through its β-lactam ring structure, mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. nih.gov This structural similarity allows cefazolin to bind to the active site of PBPs, forming a stable acyl-enzyme complex. biomol.comnih.gov This binding effectively inactivates the PBP, preventing it from carrying out its enzymatic function. patsnap.combiomol.com Cefazolin has a notable affinity for PBP-1 and PBP-3 in Gram-positive bacteria. asm.org

By inactivating PBPs, cefazolin directly interferes with the transpeptidation reaction, which is the final step in peptidoglycan synthesis responsible for cross-linking the peptide side chains of adjacent glycan strands. patsnap.comyoutube.com This inhibition of cross-linking weakens the structural integrity of the bacterial cell wall. patsnap.comwikipedia.org Without a properly formed and maintained peptidoglycan layer, the bacterial cell cannot withstand the internal osmotic pressure, leading to a loss of structural integrity. patsnap.comnih.gov This disruption is particularly effective against rapidly dividing bacteria, which are actively synthesizing new cell wall material. patsnap.com

The weakening of the cell wall by cefazolin triggers the activity of bacterial cell wall autolytic enzymes, also known as autolysins. nih.govresearchgate.net These enzymes are naturally present in bacteria and are involved in cell wall remodeling during growth and division. researchgate.net Under normal conditions, their activity is tightly regulated. However, the inhibition of cell wall synthesis by cefazolin appears to disrupt this regulation, leading to uncontrolled degradation of the already weakened peptidoglycan. nih.govdntb.gov.ua This enzymatic degradation further compromises the cell wall's integrity, contributing significantly to the bacteriolytic effect of the antibiotic. nih.gov The combined effect of inhibited synthesis and enzymatic degradation results in cell lysis and bacterial death.

Biochemical Spectrum of Activity Against Bacterial Targets

As a first-generation cephalosporin (B10832234), cefazolin demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria. patsnap.comapexbt.com Its effectiveness is attributed to its ability to reach and inhibit the PBPs in these organisms.

Table 1: Biochemical Spectrum of Activity of Cefazolin

| Bacterial Type | Susceptibility | Examples of Susceptible Organisms |

|---|---|---|

| Gram-positive aerobes | High | Staphylococcus aureus (including beta-lactamase producing strains but excluding MRSA), Streptococcus species patsnap.comwikipedia.org |

| Gram-negative aerobes | Moderate | Certain strains of Escherichia coli and other Enterobacteriaceae patsnap.comwikipedia.org |

| Anaerobic bacteria | Low | Generally not effective wikipedia.org |

| Atypical bacteria | Low | No activity against organisms like Mycoplasma and Chlamydia wikipedia.org |

The activity of cefazolin against certain Gram-negative bacteria is present but more limited compared to later-generation cephalosporins. patsnap.com Resistance to cefazolin can arise from several biochemical mechanisms, including decreased affinity of PBPs for the drug. nih.govasm.org

Advanced Drug Delivery Systems and Material Science Applications of Cefazolin Sodium Hydrate

Nanocarrier Systems for Controlled Release of Cefazolin (B47455)

Nanocarrier systems offer a promising approach to improve the delivery of Cefazolin. By encapsulating the drug within nanostructures, it is possible to control its release profile, protect it from degradation, and potentially reduce systemic side effects.

Hydroxyapatite (B223615) (HA), a major component of bone, is a biocompatible material well-suited for drug delivery, particularly for bone-related infections. acs.orgnih.gov Porous hydroxyapatite nanoparticles have been synthesized to serve as carriers for Cefazolin, demonstrating a pH-dependent release mechanism. acs.orgresearchgate.net This is particularly relevant as the pH of bone tissue drops to acidic levels during bacterial infection. acs.org

In acidic environments (pH 4.5, 2.5, and 1.5), an enhanced drug-releasing behavior is observed from Cefazolin-loaded oval-shaped porous hydroxyapatite nanoparticles (opHANPs). acs.org At a physiological pH of 7.4, the drug release is sustained. acs.org This pH-responsive behavior is attributed to the acid-labile structure of hydroxyapatite, making these nanocarriers "smart" systems that can deliver a higher dose of the antibiotic directly to the infected site. acs.org The specific surface area and pore width of these nanocarriers, measured by Brunauer–Emmett–Teller (BET) analysis, are 166.73 m²/g and 3.3 nm, respectively, which allows for a hierarchical pore distribution suitable for drug loading. acs.orgresearchgate.net

The synthesis of these advanced nanocarriers often involves a core-shell method. acs.orgresearchgate.net This technique allows for the creation of structures like oval-shaped porous hydroxyapatite nanoparticles (opHANPs) with average dimensions of approximately 90 nm in width and 110 nm in length, exhibiting a monodispersed size and morphology. acs.orgugent.be

The efficiency of encapsulating Cefazolin within these nanostructures is a critical parameter. Research has shown that the encapsulation efficiency (EE) is dependent on the initial concentration of the drug. For instance, with initial Cefazolin concentrations ranging from 300 to 2000 μg/mL, the encapsulation efficiency of opHANPs was observed to vary from 41.37% to 92.40%. acs.orgresearchgate.net This indicates that the drug loading can be optimized by adjusting the initial drug concentration during the formulation process.

| Initial Cefazolin Concentration (μg/mL) | Encapsulation Efficiency (%) |

|---|---|

| 300 | 41.37 |

| 2000 | 92.40 |

Understanding the kinetics of drug release is fundamental to designing effective controlled-release systems. Mathematical models such as the Higuchi and Korsmeyer-Pappas models are used to elucidate the release mechanism.

For Cefazolin-loaded opHANPs, the release kinetics at pH 7.4 follow the Higuchi model, suggesting a diffusion-controlled process. acs.org The Korsmeyer-Pappas model further clarifies the release mechanism. The release exponent 'n' in this model provides insight into the nature of diffusion. At pH 7.4, the drug release is characterized by anomalous (non-Fickian) diffusion. acs.orgnih.gov In contrast, at lower pH values (4.5, 2.5, and 1.5), the drug release follows a Fickian diffusion model. acs.orgresearchgate.net This shift in the diffusion mechanism is linked to the pH-dependent degradation of the hydroxyapatite carrier.

| pH | Release Model | Diffusion Mechanism (Korsmeyer-Pappas) |

|---|---|---|

| 7.4 | Higuchi | Anomalous (Non-Fickian) Diffusion |

| 4.5 | Not specified | Fickian Diffusion |

| 2.5 | Not specified | Fickian Diffusion |

| 1.5 | Not specified | Fickian Diffusion |

Polymeric Formulations for Sustained Cefazolin Release

Polymeric systems offer a versatile platform for the sustained release of Cefazolin. These can be formulated as nanofibers, hydrogels, or conjugates, each with unique properties for controlling drug delivery.

Electrospinning is a technique used to produce nanofibrous mats that can serve as scaffolds for drug delivery. sci-hub.senih.gov Chitosan-polyethylene oxide (CS-PEO) nanofibrous mats have been developed for the controlled release of Cefazolin. sci-hub.senih.gov These mats can also incorporate fumed silica (B1680970) nanoparticles to enhance their properties. sci-hub.senih.gov

The release profile of Cefazolin from these mats shows an initial sharp increase, followed by a much slower, sustained release. nih.gov For instance, in CS-PEO mats containing 2.5% Cefazolin, there is a rapid release within the first 24 hours, after which the release rate decreases significantly. nih.gov When Cefazolin is loaded onto fumed silica nanoparticles and then incorporated into the CS-PEO mat (1% fumed silica-0.50% Cefazolin), the initial burst release occurs more quickly, within the first 6 hours, followed by a slow-release phase. nih.gov The addition of fumed silica nanoparticles also leads to a decrease in the diameter of the nanofibers. sci-hub.senih.gov

| Mat Composition | Approximate Fiber Diameter (nm) | Initial Burst Release Period |

|---|---|---|

| Pure CS-PEO | 160 ± 30 | N/A |

| CS-PEO with 2.5% Cefazolin | Not specified | First 24 hours |

| CS-PEO with 1% Fumed Silica | 90 ± 20 | N/A |

| CS-PEO with 1% Fumed Silica and 0.5% Cefazolin | 70 ± 15 | First 6 hours |

Thermoresponsive polymers are materials that undergo a phase transition in response to temperature changes. This property can be exploited for on-demand drug delivery. A polymer-antibiotic conjugate with thermoresponsive properties near body temperature has been developed using a copolymer of 2-n-propyl-2-oxazine (PropOzi) and methoxycarbonylethyl-2-oxazoline (C2MestOx) conjugated with Cefazolin. nih.gov

This conjugate has a cloud point temperature near 37°C, meaning it is soluble at cooler temperatures but precipitates to form a drug depot when warmed to body temperature. nih.gov The Cefazolin is attached to the polymer backbone via an ester linker. nih.gov Cleavage of this linker leads to the quantitative release of the pristine Cefazolin. nih.gov This system has the potential for localized antibiotic delivery at a specific tissue site. nih.gov The thermoresponsive behavior is highly dependent on the structure and hydrophobicity of the polymer-drug conjugate. ugent.be

Chemical Engineering Aspects of Cefazolin Sodium Hydrate (B1144303) Formulation

The formulation of Cefazolin sodium hydrate into a stable, effective, and manufacturable drug product is a complex process governed by fundamental principles of chemical engineering. This section delves into the critical engineering aspects that influence the final product's quality and performance, including dissolution kinetics, solid-state properties, stability, and compatibility with excipients.

Crystallization and Solid-State Forms

Cefazolin sodium can exist in various crystalline and amorphous forms, each exhibiting distinct physicochemical properties that significantly impact its formulation and therapeutic efficacy. researchgate.net The control of crystallization is a paramount chemical engineering challenge in producing a consistent and stable drug substance. google.com

Different polymorphs, such as the monohydrate and pentahydrate, have been identified. google.comnih.gov The monohydrate crystalline form is considered highly desirable for pharmaceutical formulations due to its stability and handling characteristics. google.com A specific one-step salt-forming crystallization process has been developed to produce the monohydrate form, substantially free of other crystalline or amorphous forms. This process involves the controlled addition of a concentrated solution of cefazolin free acid in a water-miscible organic solvent (like dimethylacetamide) to a solution of a sodium cation donor (such as sodium acetate (B1210297) in ethanol) containing a specific amount of water. google.com The rate of addition and the concentration of water are critical parameters that favor the formation of the desired monohydrate. google.com

Freeze-drying (lyophilization) is another common technique used to prepare Cefazolin sodium for parenteral administration, often resulting in an amorphous form with good solubility characteristics. google.comnih.gov The freeze-drying process involves freezing a solution of Cefazolin sodium and then subliming the ice under vacuum. fda.gov The solid-state of the final lyophilized product can be influenced by processing conditions and the presence of bulking agents like mannitol (B672) or glycine (B1666218). nih.gov For instance, when lyophilized with mannitol or glycine without an annealing step, Cefazolin sodium can be rendered X-ray amorphous, even though the additive itself crystallizes. nih.gov

The hygroscopicity of different solid forms of Cefazolin sodium also varies. The amorphous form's water content increases linearly with relative humidity, while the pentahydrate and monohydrate forms absorb moisture corresponding to their hydration numbers at specific relative humidity ranges. nih.gov This behavior is a critical consideration for storage and handling to prevent physical and chemical degradation.

Table 1: Crystalline Forms of Cefazolin Sodium and Their Characteristics

| Crystalline Form | Key Characteristics | Preparation Method Example | Reference |

|---|---|---|---|

| Monohydrate | Desirable for pharmaceutical use due to good stability and handling. | One-step salt-forming crystallization with controlled water content. | google.com |

| Pentahydrate (α-form) | Can be formed during freeze-drying with an annealing step. | Annealing of a frozen aqueous solution of Cefazolin sodium. | nih.gov |

| Amorphous | Good solubility, often prepared by freeze-drying. | Lyophilization of an aqueous solution. | google.comnih.gov |

| Sesquihydrate (β-form) | A known crystalline hydrate form. | Crystal transformation of the pentahydrate. | nih.gov |

Stability and Degradation Kinetics

The chemical stability of this compound is a critical factor in its formulation, as it is susceptible to degradation, primarily through hydrolysis of the β-lactam ring. drugbank.com The rate of degradation is significantly influenced by pH, temperature, and the composition of the formulation. ptfarm.plsemanticscholar.org

pH and Temperature Effects: Cefazolin sodium solutions are most stable in the pH range of 4.5 to 6.5. ashp.org Below pH 4.5, the insoluble free acid may precipitate, while above pH 8.5, rapid hydrolysis occurs. ashp.org Studies on the stability of Cefazolin sodium in ophthalmic solutions have shown that formulations with an acidic pH are significantly more stable than those with an alkaline pH, especially at elevated temperatures (25°C and 35°C). semanticscholar.orgnih.gov At a refrigerated temperature of 4°C, most formulations retain over 90% of the initial concentration for an extended period. semanticscholar.orgnih.gov

For instance, in 1% and 5% eye drops prepared in a citrate (B86180) buffer (pH 6.11-6.27), the time for 10% degradation at 20°C was found to be in the range of 9 to 15 days. ptfarm.plnih.gov When stored at 4°C for 30 days, the concentration decrease was minimal, ranging from 1.62% to 6.76%. ptfarm.plnih.gov

Excipient Compatibility: The choice of excipients, including solvents, buffers, and preservatives, plays a crucial role in the stability of the final formulation. Cefazolin sodium is compatible with a range of intravenous fluids such as 0.9% Sodium Chloride, Dextrose 5% in Water, and Ringer's Lactate. ismp-canada.org However, incompatibilities can arise. For example, crystal formation has been observed when Cefazolin sodium is reconstituted with 0.9% sodium chloride at a high concentration (330 mg/mL), which can be redissolved by warming. ashp.organmfonline.org

Preservatives must be chosen carefully. In a 1% aqueous solution, Cefazolin sodium is incompatible with thiomersal concentrations above 0.003%, benzalkonium chloride concentrations above 0.005%, and chlorhexidine (B1668724) diacetate at a concentration of 0.01%. ptfarm.pl

Table 2: Stability of Cefazolin Sodium in Aqueous Solutions under Various Conditions

| Concentration & Vehicle | Storage Temperature (°C) | pH | Stability Findings | Reference |

|---|---|---|---|---|

| 1% and 5% in citrate buffer | 20 | 6.11 - 6.27 | 10% degradation in 9-15 days. | ptfarm.pl |

| 1% and 5% in citrate buffer | 4 | 6.11 - 6.27 | 1.62% - 6.76% degradation after 30 days. | ptfarm.pl |

| Solutions in various artificial tears | 4 | Varies | >90% of initial concentration retained after 7 days. | semanticscholar.org |

| Solutions in alkaline artificial tears | 25 and 35 | Alkaline | Particulate and color formation observed. | semanticscholar.org |

| 100 and 200 mg/mL in polypropylene (B1209903) syringes | 5 (plus 72h at 21-25°C) | Not specified | Stable for up to 30 days, retaining at least 92.1% of initial concentration. | nih.gov |

| 20 and 40 mg/mL in PVC minibags (D5W or NS) | 5 (plus 72h at 21-25°C) | Not specified | Stable for up to 30 days, retaining at least 91.8% of the initial concentration. | nih.gov |

Dissolution and Mass Transfer

For parenteral formulations, the dissolution rate of the lyophilized or crystalline powder in the reconstitution vehicle is a critical quality attribute. The amorphous form of Cefazolin sodium, often produced by freeze-drying, generally exhibits faster dissolution compared to its crystalline counterparts. google.com However, crystalline forms with desirable characteristics can also be engineered. For instance, a novel cefazolin sodium pentahydrate crystal has been developed with an adjustable and concentrated particle size distribution, leading to a high dissolution speed. google.com

The dissolution process is governed by mass transfer principles, where the drug particles dissolve at the solid-liquid interface and then diffuse into the bulk solution. The rate of this process is influenced by factors such as particle size, surface area, crystal form, agitation, and the properties of the solvent.

In the context of advanced drug delivery systems, such as biodegradable polyanhydride implants, the release of Cefazolin sodium is also a mass transfer-controlled process. The release kinetics from such implants have been found to be influenced by the drug's aqueous solubility. nih.gov For the highly water-soluble Cefazolin sodium, the entire drug load was released over 14 days, following first-order kinetics. nih.gov This indicates that the diffusion of the drug from the polymer matrix is a key rate-limiting step.

Biochemical Mechanisms of Resistance to Cefazolin

Molecular Basis of Resistance Development to Cephalosporins (General)

The development of resistance to cephalosporins, a major class of β-lactam antibiotics, is a significant clinical concern. Bacteria have evolved sophisticated biochemical strategies to counteract the inhibitory effects of these drugs. The primary mechanisms can be broadly categorized into three main types: enzymatic degradation of the antibiotic, modification of the drug's target, and reduced drug accumulation at the target site. semanticscholar.orgoup.com

A primary mechanism of resistance involves the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. nih.govlibretexts.org These enzymes are widespread and can be encoded by genes on either the chromosome or mobile genetic elements like plasmids, allowing for their rapid dissemination among bacterial populations. nih.govnih.gov β-lactamases are classified into different molecular classes (A, B, C, and D) based on their amino acid sequences. nih.gov For instance, Class C enzymes are often referred to as cephalosporinases due to their high activity against cephalosporins. nih.gov The level of resistance conferred by β-lactamases depends on the amount of enzyme produced, its location (extracellular in Gram-positive bacteria and periplasmic in Gram-negative bacteria), and its enzymatic efficiency against a specific cephalosporin (B10832234). semanticscholar.orgnih.gov